molecular formula C36H57N13O11 B12712893 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide CAS No. 60643-92-7

1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide

Cat. No.: B12712893
CAS No.: 60643-92-7
M. Wt: 847.9 g/mol
InChI Key: KGSKQRPJFBFFBW-LVSKWPNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a peptide chain composed of several amino acids, including proline, leucine, glycine, isoleucine, alanine, and arginine. The dinitrophenyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide typically involves the stepwise coupling of the amino acids in the peptide chain, followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dinitrofluorobenzene .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the peptide chain. The final step of introducing the 2,4-dinitrophenyl group can be optimized for large-scale reactions by adjusting reaction conditions such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite (Na₂S₂O₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: Oxidized derivatives of the dinitrophenyl group.

    Reduction: Amino derivatives of the dinitrophenyl group.

    Substitution: Substituted derivatives where the nitro groups are replaced by other functional groups.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is primarily influenced by the presence of the dinitrophenyl group and the peptide chain. The dinitrophenyl group can interact with various molecular targets through its electron-withdrawing properties, affecting the overall reactivity and binding affinity of the compound. The peptide chain can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is unique due to its specific peptide sequence and the presence of the dinitrophenyl group. This combination allows for specific interactions with biological targets and provides unique chemical reactivity compared to other dinitrophenyl-containing compounds.

Properties

CAS No.

60643-92-7

Molecular Formula

C36H57N13O11

Molecular Weight

847.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H57N13O11/c1-6-20(4)30(35(56)43-21(5)32(53)41-17-28(50)44-23(31(37)52)9-7-13-40-36(38)39)46-29(51)18-42-33(54)24(15-19(2)3)45-34(55)26-10-8-14-47(26)25-12-11-22(48(57)58)16-27(25)49(59)60/h11-12,16,19-21,23-24,26,30H,6-10,13-15,17-18H2,1-5H3,(H2,37,52)(H,41,53)(H,42,54)(H,43,56)(H,44,50)(H,45,55)(H,46,51)(H4,38,39,40)/t20-,21-,23-,24-,26-,30-/m0/s1

InChI Key

KGSKQRPJFBFFBW-LVSKWPNFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.